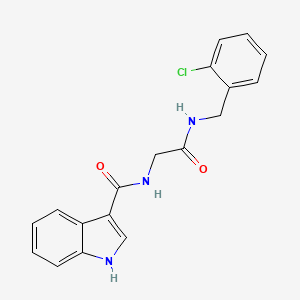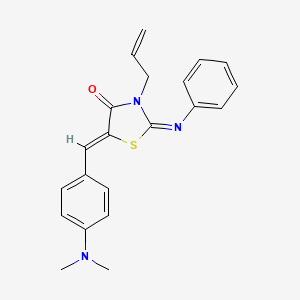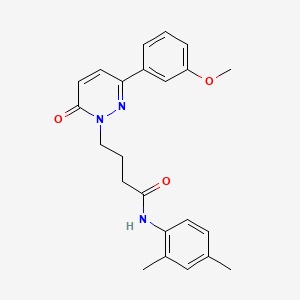
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C20H18ClFN2O3S and its molecular weight is 420.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
The compound belongs to a class of tetracyclic quinolones known for their potent antibacterial properties. A study by Taguchi et al. (1992) explored the synthesis of 8-substituted-9,1-(epoxymethano)-7-fluoro-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic acids, which share structural similarities with the compound of interest. This research highlighted the significant antibacterial activity of these compounds against both Gram-positive and Gram-negative bacteria, emphasizing the potential of such structures in developing new antibacterial agents. The study found that the nature of the heteroatom substituted at the 8-position had minimal influence on antibacterial activity, while specific pyrrolidinyl derivatives showed the most potent activity (Taguchi et al., 1992).
Electrophilic Substitution and Structural Modifications
Cheeseman and Tuck (1967) investigated the electrophilic substitution reactions of pyrrolo[1,2-a]quinoxalines, which are structurally related to the compound . Their research demonstrated the smoothness of these reactions, with chlorination yielding primarily 1-chloro derivatives. Such studies are crucial for understanding the chemical behavior of these compounds and for exploring their potential modifications for various scientific applications (Cheeseman & Tuck, 1967).
Pro-apoptotic Effects in Cancer Cells
A more recent study by Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment, showing pro-apoptotic effects in cancer cells. These compounds were evaluated for their in vitro anti-cancer activity, showing significant potential in inducing apoptosis in various cancer cell lines. Such research underlines the therapeutic potential of sulfonamide derivatives, including structures similar to the compound , in cancer treatment (Cumaoğlu et al., 2015).
Organic Synthesis and Oxidation Processes
Quinolinium fluorochromate (QFC) has been identified as an improved chromium(VI) oxidant for organic substrates, offering insights into the oxidation processes involving quinoline derivatives. Chaudhuri et al. (1994) discussed the synthesis and applications of QFC, which shares the quinoline core with the compound of interest, highlighting its utility in the oxidation of various organic compounds. This research is significant for understanding the chemical properties and reactivity of quinoline derivatives in organic synthesis (Chaudhuri et al., 1994).
Novel 5-HT6 Receptor Antagonists
Grychowska et al. (2016) designed and synthesized a novel class of 5-HT6 receptor antagonists based on the 1H-pyrrolo[3,2-c]quinoline core, which is related to the compound . These antagonists exhibited promising pharmacological properties for the treatment of cognitive deficits associated with dementia and Alzheimer's disease. The study emphasizes the potential of quinoline derivatives in developing procognitive agents, offering a new avenue for therapeutic intervention in cognitive disorders (Grychowska et al., 2016).
Propriétés
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O3S/c1-23-12-19(28(26,27)14-6-4-5-13(21)9-14)20(25)15-10-16(22)18(11-17(15)23)24-7-2-3-8-24/h4-6,9-12H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAYXGMRQDTNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2527349.png)

![3-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B2527354.png)

![Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B2527358.png)
![N-[4-(4-Fluorophenyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2527359.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2527360.png)

![4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2527362.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide](/img/structure/B2527364.png)

![4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B2527367.png)

